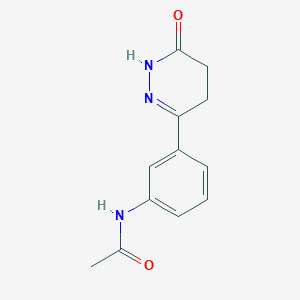
N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide is a heterocyclic compound with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol This compound is part of the pyridazine family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This transition-metal-free (4 + 2) cycloaddition reaction is efficient, offering high yields and good functional group tolerance. The reaction is carried out under mild conditions, making it an attractive method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups, altering the compound’s properties.
科学的研究の応用
N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action for N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid
- ®-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
Uniqueness
N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide stands out due to its specific structure, which imparts unique chemical and biological properties
特性
CAS番号 |
14714-33-1 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
N-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)13-10-4-2-3-9(7-10)11-5-6-12(17)15-14-11/h2-4,7H,5-6H2,1H3,(H,13,16)(H,15,17) |
InChIキー |
HTNLRJRCYWLDHJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NNC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


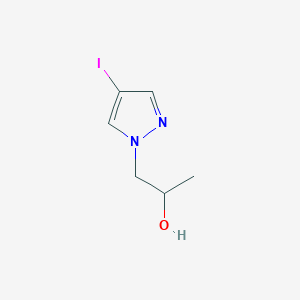
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
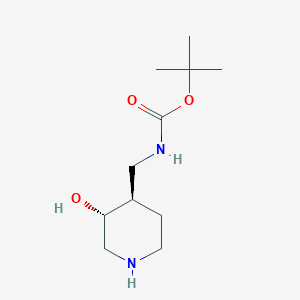
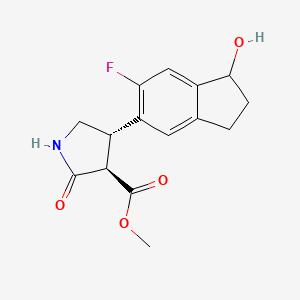
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
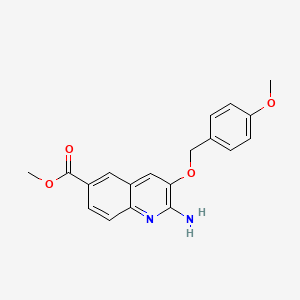
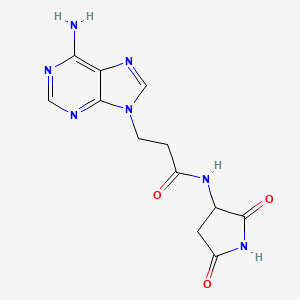
![2-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15218073.png)
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
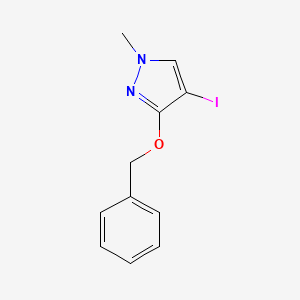
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)
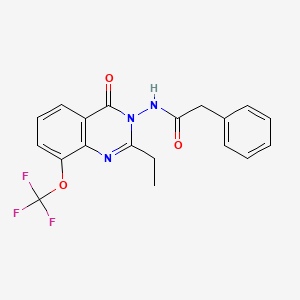
![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
